4-Cyclopentene-1,3-dicarboxylic acid
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Overview
Description
4-Cyclopentene-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentene ring with two carboxylic acid groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Cyclopentene-1,3-dicarboxylic acid involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . Another method includes the use of dimethyl malonate and cis-1,4-dichloro-2-butene under specific conditions involving lithium hydride and tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur with reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of cyclopentene-1,3-dicarboxylic acid derivatives.
Reduction: Formation of cyclopentane-1,3-dicarboxylic acid.
Substitution: Formation of halogenated cyclopentene derivatives.
Scientific Research Applications
4-Cyclopentene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopentene-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to terminate radical chain reactions by donating hydrogen atoms . This compound can also interact with enzymes, potentially inhibiting their activity through competitive binding.
Comparison with Similar Compounds
- Cyclopentane-1,3-dicarboxylic acid
- Cyclopentene-1,2-dicarboxylic acid
- Cyclopentane-1,2-dicarboxylic acid
Comparison: Compared to cyclopentane derivatives, the presence of the double bond in 4-Cyclopentene-1,3-dicarboxylic acid adds a level of unsaturation, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
cyclopent-4-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11) |
InChI Key |
RGEPWVONFIAFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1C(=O)O)C(=O)O |
Origin of Product |
United States |
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